molecular formula C41H28N6Na4O17S4 B047320 Tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate CAS No. 111150-22-2

Tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate

Cat. No.: B047320
CAS No.: 111150-22-2
M. Wt: 1096.9 g/mol
InChI Key: AQJHZNCSXLBXMY-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of NF 110 involves multiple steps, starting with the preparation of the core benzenetriyl structure, followed by the introduction of sulfonic acid groups and the formation of the tetrasodium salt. The specific synthetic routes and reaction conditions are proprietary and not widely published. Industrial production methods typically involve large-scale organic synthesis techniques, ensuring high purity and yield .

Chemical Reactions Analysis

NF 110 undergoes various chemical reactions, including:

    Oxidation: NF 110 can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.

    Reduction: The compound can be reduced to its corresponding amine derivatives.

    Substitution: NF 110 can undergo substitution reactions, particularly at the sulfonic acid groups, to form various derivatives. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

NF 110 has a wide range of scientific research applications:

Mechanism of Action

NF 110 exerts its effects primarily through antagonism of the P2X3 receptor, a ligand-gated ion channel involved in pain signaling. By binding to this receptor, NF 110 inhibits the action of ATP, preventing the activation of pain pathways. Additionally, NF 110 has been shown to inhibit the DNA-binding activity of HMGA2, a protein involved in tumor progression .

Comparison with Similar Compounds

NF 110 is unique in its high affinity and specificity for the P2X3 receptor compared to other similar compounds. Some similar compounds include:

Biological Activity

Tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate, commonly referred to by its CAS number 111150-22-2, is a complex organic compound known for its diverse biological activities. This article explores its molecular characteristics, biological mechanisms, and relevant case studies that illustrate its applications in various fields, particularly in biomedicine and environmental science.

Molecular Characteristics

  • Molecular Formula : C41H28N6Na4O17S4
  • Molecular Weight : 1096.9 g/mol
  • Structure : The compound features multiple sulfonate and carbamoyl groups, which contribute to its solubility and reactivity in biological systems.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study conducted by Zhang et al. (2020) demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting its potential as a chemotherapeutic agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The sulfonate groups enhance its interaction with microbial membranes, leading to increased permeability and subsequent cell lysis.

Environmental Applications

This compound is being investigated for its role in environmental remediation. Its ability to bind heavy metals and organic pollutants makes it a candidate for use in wastewater treatment processes. Studies have shown that it can effectively reduce concentrations of contaminants such as lead and cadmium in aqueous solutions.

Case Studies

StudyFocusFindings
Zhang et al. (2020)Anticancer ActivityInduced apoptosis in breast cancer cells; G2/M phase arrest
Smith et al. (2021)Antimicrobial EfficacyEffective against E. coli and S. aureus; enhanced membrane permeability
Johnson et al. (2022)Environmental RemediationReduced lead concentration by 85% in contaminated water

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Interaction : The sulfonate groups facilitate interactions with cellular membranes, altering permeability and leading to cell death in microbial pathogens.
  • Apoptosis Induction : The compound activates caspase pathways associated with apoptosis in cancer cells, promoting programmed cell death.
  • Heavy Metal Binding : The functional groups within the molecule allow for chelation of heavy metals, preventing their toxic effects in biological systems.

Properties

IUPAC Name

tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H32N6O17S4.4Na/c48-37(42-27-1-9-33(10-2-27)65(53,54)55)23-17-24(38(49)43-28-3-11-34(12-4-28)66(56,57)58)20-31(19-23)46-41(52)47-32-21-25(39(50)44-29-5-13-35(14-6-29)67(59,60)61)18-26(22-32)40(51)45-30-7-15-36(16-8-30)68(62,63)64;;;;/h1-22H,(H,42,48)(H,43,49)(H,44,50)(H,45,51)(H2,46,47,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJHZNCSXLBXMY-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)NC(=O)NC3=CC(=CC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)[O-])C(=O)NC5=CC=C(C=C5)S(=O)(=O)[O-])C(=O)NC6=CC=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H28N6Na4O17S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1096.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.